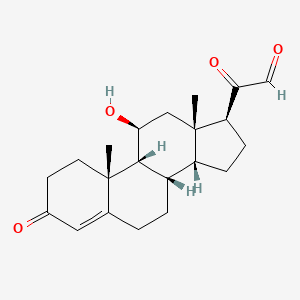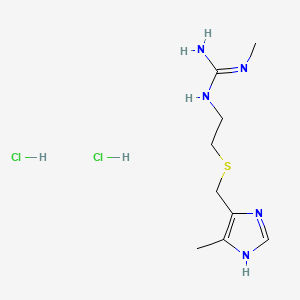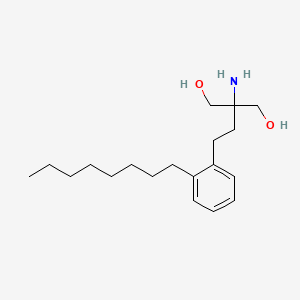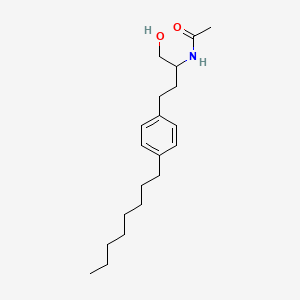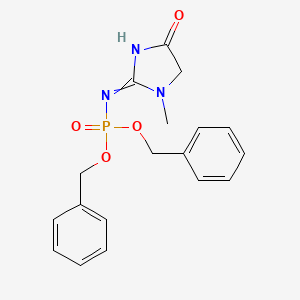
15-Keto Latanoprost Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
15-Keto Latanoprost Acid is a metabolite of latanoprost . It is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase in monkey cornea . It is also a potential metabolite of latanoprost when administered to animals .
Synthesis Analysis
The synthesis of 15-Keto Latanoprost Acid involves the oxidation of the C-15 hydroxyl group without isopropyl ester hydrolysis . A detailed synthesis process of latanoprost, which could be a precursor to 15-Keto Latanoprost Acid, has been described in a study . The process involves several steps including enantioselective Krische allylation, olefin metathesis, silyl protection, hydrogenolysis, organocatalyst-mediated Michael reaction, substrate-controlled Mukaiyama intramolecular aldol reaction, and elimination of HNO2 .
Molecular Structure Analysis
The molecular formula of 15-Keto Latanoprost Acid is C23H32O5 . The molecular weight is 388.497 Da . The molecule contains a total of 61 bonds, including 29 non-H bonds, 9 multiple bonds, 12 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aliphatic), 1 ketone (aliphatic), 3 hydroxyl groups, and 2 secondary alcohols .
Chemical Reactions Analysis
15-Keto Latanoprost Acid is formed from latanoprost (free acid) via dehydrogenation at position 15 by 15-hydroxyprostaglandin dehydrogenase . It is also one of the common minor impurities found in commercial preparations of the bulk drug compound .
Applications De Recherche Scientifique
Ocular Hypotensive Effects
15-Keto Latanoprost has been studied for its ocular hypotensive effects. It has been compared with the commercial preparation of latanoprost in monkey eyes with laser-induced unilateral glaucoma . The study found that the reduction in intraocular pressure (IOP) produced by 0.001% 15-Keto Latanoprost was equivalent to, and at some measured time points, greater than the effect produced by 0.005% latanoprost .
Aqueous Humor Dynamics
The effects of topical 0.005% 15-Keto Latanoprost on aqueous humor dynamics in normal monkey eyes have been evaluated . The study concluded that the IOP reduction by 15-Keto Latanoprost in normal monkeys appeared to have no effect on aqueous humor production or tonographic outflow facility .
Glaucoma Treatment
15-Keto Latanoprost has been used in the treatment of glaucoma. It has been found to reduce intraocular pressure in cynomolgus monkeys when administered intraocularly .
Pupillary Diameter Reduction
15-Keto Latanoprost has been found to reduce pupillary diameter in cats when administered topically at a dose of 5 µg/eye .
Pharmaceutical Impurity Studies
15-Keto Latanoprost is a potential pharmaceutical impurity found in commercial preparations of latanoprost . Therefore, it has applications in pharmaceutical research and quality control.
Prostaglandin Analogue Research
15-Keto Latanoprost is an active metabolite of the FP receptor agonist latanoprost . Therefore, it is used in research related to prostaglandin analogues and their effects.
Mécanisme D'action
Target of Action
15-Keto Latanoprost Acid is an active metabolite of the FP receptor agonist latanoprost . The primary target of 15-Keto Latanoprost Acid is the FP receptor , which is a prostaglandin F2 alpha receptor . This receptor plays a crucial role in regulating intraocular pressure .
Mode of Action
15-Keto Latanoprost Acid interacts with the FP receptor, leading to a reduction in intraocular pressure . It achieves this by increasing the outflow of aqueous humor through the uveoscleral pathway . This interaction and the resulting changes help in the management of conditions like glaucoma and ocular hypertension .
Biochemical Pathways
The action of 15-Keto Latanoprost Acid primarily affects the prostaglandin synthesis pathway . By acting as an agonist at the FP receptor, it influences the production and function of prostaglandins, which are lipid compounds with diverse hormone-like effects, including the regulation of intraocular pressure .
Pharmacokinetics
It is known that latanoprost, the parent compound, is well absorbed through the cornea and is then primarily metabolized to 15-keto latanoprost acid in the cornea . More research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 15-Keto Latanoprost Acid.
Result of Action
The primary result of the action of 15-Keto Latanoprost Acid is a reduction in intraocular pressure . Intraocular administration of 15-Keto Latanoprost Acid reduces intraocular pressure in cynomolgus monkeys . It also reduces pupillary diameter in cats when administered topically .
Orientations Futures
15-Keto Latanoprost Acid is a potential pharmaceutical impurity found in commercial preparations of latanoprost . It has been found to reduce intraocular pressure in cynomolgus monkeys and reduce pupillary diameter in cats when administered topically . Future research could explore its potential applications in the treatment of ocular conditions .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32O5/c24-18(13-12-17-8-4-3-5-9-17)14-15-20-19(21(25)16-22(20)26)10-6-1-2-7-11-23(27)28/h1,3-6,8-9,19-22,25-26H,2,7,10-16H2,(H,27,28)/b6-1-/t19-,20-,21+,22-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFISZERSIOETNK-LYTHEMCMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1O)CC=CCCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H]1O)C/C=C\CCCC(=O)O)CCC(=O)CCC2=CC=CC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00857910 |
Source


|
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
369585-22-8 |
Source


|
| Record name | (5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-(3-oxo-5-phenylpentyl)cyclopentyl]hept-5-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00857910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


